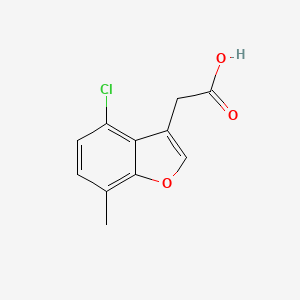

2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-7-methyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-6-2-3-8(12)10-7(4-9(13)14)5-15-11(6)10/h2-3,5H,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERYFPHKYRCZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=CO2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506549-53-6 | |

| Record name | 2-(4-chloro-7-methyl-1-benzofuran-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of Benzofuran Acetic Acid Derivatives in Academic Contexts

Comprehensive Analysis of Substituent Effects on Benzofuran (B130515) Acetic Acid Scaffold

The addition of halogen atoms such as chlorine, bromine, or fluorine to the benzofuran ring is a common strategy in medicinal chemistry that often results in a significant increase in biological activity. nih.govnih.gov This enhancement is frequently attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on another molecule, thereby improving binding affinity to biological targets. nih.govnih.gov

The position of the halogen substituent on the benzofuran ring is a critical determinant of its biological effect. mdpi.com For instance, studies on various benzofuran derivatives have shown that halogen substitutions, particularly at the C-4, C-5, and C-6 positions, are essential for potent antibacterial activity. rsc.org In a series of benzofuran-oxadiazole derivatives evaluated for antitubercular activity, compounds with chlorine and bromine on the benzofuran ring demonstrated excellent activity. researchgate.net Specifically, chloro substitution on the benzofuran ring has been shown to contribute remarkably to the bioactivity of certain 1,2,3-triazole derivatives. niscair.res.in The structural influence of halogen atoms often increases in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole, which is crucial for halogen bonding. nih.gov

Table 1: Effect of Halogen Substitution Position on Benzofuran Activity

| Position | Halogen Example | Observed Effect | Reference |

|---|---|---|---|

| C-4 | Chloro, Bromo | Essential for antibacterial activity. | rsc.org |

| C-5 | Chloro | Contributes significantly to the bioactivity of triazole derivatives. | niscair.res.in |

This table is generated based on general findings in the provided sources; specific activity data for 2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid was not detailed in the search results.

Alkyl groups, such as methyl, are another class of substituents whose position on the benzofuran scaffold significantly influences activity. In contrast to the typically electron-withdrawing nature of halogens, alkyl groups are generally considered electron-donating. nih.gov However, their effect is complex and can also be related to polarizability and steric factors. nih.gov

Table 2: Influence of Methyl Group Position on Benzofuran Derivative Activity

| Position | Effect on Activity | Compound Class | Reference |

|---|---|---|---|

| C-3 | 2–38 fold increase in potency | 2-Aroyl benzofurans (antiproliferative) | mdpi.com |

| C-3 | 2–4 fold increase in potency (with C-6 OMe) | Benzofuran derivatives | nih.gov |

This table is generated based on general findings in the provided sources; specific activity data for this compound was not detailed in the search results.

The acetic acid moiety (-CH2COOH) is a key feature of many biologically active compounds, including a large class of non-steroidal anti-inflammatory drugs (NSAIDs). pharmacy180.com For arylalkanoic acids, the acidic center is crucial for activity. pharmacy180.com SAR studies of this class of compounds have established several important principles:

An acidic center, typically a carboxylic acid, is required for activity. pharmacy180.com

This acidic center is usually located one carbon atom away from a flat aromatic or heteroaromatic ring system. pharmacy180.com

Increasing the distance between the ring and the acidic center to two or three carbons generally diminishes or abolishes activity. pharmacy180.com

Substitution of a methyl group on the carbon atom separating the aromatic ring and the acid (the α-carbon) often enhances anti-inflammatory activity. pharmacy180.com

The acetic acid group in 2-(benzofuran-3-yl)acetic acid derivatives provides a center of acidity that can engage in ionic interactions and hydrogen bonding with biological targets. The synthesis of various benzofuran-3-acetic acids is a topic of interest, with methods developed for their efficient preparation from precursors like 4-halomethylcoumarins. researchgate.net The orientation of the acetic acid residue relative to the benzofuran plane is also structurally significant; in one crystal structure, it was found to be positioned nearly perpendicular to the fused ring system. researchgate.net

Beyond halogens and alkyl groups, a wide variety of other functional groups have been incorporated into the benzofuran system to modulate its properties. For example, the introduction of hydrophilic groups, such as piperidine, can significantly improve a compound's physicochemical properties. nih.gov The position and nature of these groups are critical.

Methoxy (B1213986) Groups: A methoxy group at the C-6 position of some 2-aroyl benzofurans was found to be essential for potent antiproliferative activity; its removal led to inactive compounds. mdpi.com

Amino and Hydroxyl Groups: The presence of hydroxyl, thiol, and amino groups in pyrimidine (B1678525) rings attached to a benzofuran scaffold significantly contributes to their antimicrobial activities. rsc.org SAR studies have revealed that a hydroxyl group at the C-6 position of the benzofuran is essential for certain antibacterial activities. rsc.org

Ester and Amide Groups: Early SAR studies on benzofurans identified that ester or heterocyclic ring substitutions at the C-2 position were crucial for cytotoxic activity. mdpi.com The conversion of the carboxylic acid moiety to esters or amides is a common derivatization strategy to alter properties like lipophilicity and cell permeability. nih.gov

Stereochemical Implications in Benzofuran Acetic Acid Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. mdpi.com For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. mdpi.com In the case of 2-(1-benzofuran-3-yl)acetic acid derivatives, the carbon atom of the acetic acid side chain that is attached to the benzofuran ring (the α-carbon) is not a stereocenter. However, if a substituent were added to this α-carbon, as is common in many arylalkanoic acid NSAIDs (e.g., ibuprofen, naproxen), a chiral center would be created. pharmacy180.com

For related structures, such as (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives, stereoisomerism is a critical consideration. nih.gov In general, biological systems like enzymes and receptors are chiral, and they often interact differently with the different enantiomers of a chiral drug, with one enantiomer typically being more active than the other. mdpi.com Studies on other chiral heterocyclic compounds have shown that the natural stereoisomers are often the most potent, suggesting that stereochemistry is relevant for recognition by biological targets or transporters. mdpi.com While the specific compound "this compound" is achiral, the principles of stereochemistry are paramount when considering modifications that could introduce chirality.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran Acetic Acid Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov QSAR models are mathematical equations that relate physicochemical descriptors of molecules—such as hydrophobicity, electronic properties, and steric effects—to their activity. nih.gov This approach is valuable for predicting the activity of new chemical entities and for understanding the key structural features that govern their pharmacological properties. nih.gov

Several QSAR studies have been performed on benzofuran derivatives to model various biological activities. For instance, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators, which successfully described the bioactivity of the synthesized analogs and identified important molecular descriptors. nih.gov The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (R²) and the cross-validated R² (R²cv), which indicate the model's predictive power. nih.gov For a series of 15 benzofuran derivatives, a QSAR study used physicochemical parameters like molar refractivity, molecular weight, and the partition coefficient (log P) to model inhibitory activity. nih.gov Such models can guide the rational design of new, more potent benzofuran acetic acid analogs by predicting how changes in their structure will affect their biological function. researchgate.net

Table 3: Common Descriptors Used in QSAR Models for Benzofuran Derivatives

| Descriptor Type | Examples | Information Provided | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Describes the electronic aspects of the molecule, reactivity. | researchgate.net |

| Hydrophobic | log P (octanol-water partition coefficient) | Measures the lipophilicity of the molecule. | researchgate.netnih.gov |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight (MW), Surface Area, Volume | Describes the size and shape of the molecule. | researchgate.netnih.gov |

This table summarizes common descriptor types used in QSAR studies of benzofuran derivatives as reported in the literature.

Selection and Calculation of Quantum Chemical and Physicochemical Descriptors

The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. These descriptors are categorized into several classes, with quantum chemical and physicochemical descriptors being fundamental for developing robust models for benzofuran derivatives.

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and provide deep insights into its reactivity and interaction capabilities. The calculation of these descriptors often employs methods rooted in quantum mechanics, such as Density Functional Theory (DFT). researchgate.net For benzofuran derivatives, DFT has been used to determine optimized molecular geometry and electronic properties. researchgate.net Key quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Represents the energy of the outermost electron-containing orbital. A higher HOMO energy suggests a greater ability to donate electrons, which can be crucial for interactions with biological targets.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Indicates the energy of the first vacant orbital. A lower LUMO energy points to a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between HOMO and LUMO is a measure of molecular stability and reactivity. A smaller gap implies higher reactivity.

Physicochemical Descriptors: These parameters describe the physical and chemical properties of a molecule, such as its solubility, lipophilicity, and size. They are typically calculated using empirical or semi-empirical methods based on the molecule's 2D or 3D structure.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which is critical for a molecule's ability to cross biological membranes. For "this compound," a predicted XlogP value is 2.8. uni.lu

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Topological Descriptors: Numerical indices derived from the graph representation of a molecule, describing aspects like size, shape, and branching.

In a QSAR study on benzofuran and indole (B1671886) derivatives as potential anticancer agents, researchers used the QSARINS software to generate various descriptors. researchgate.net The final model utilized descriptors such as minHBint4 (a 3D descriptor related to the minimum strength of a hydrogen bond acceptor) and Wlambdal.unity (a 2D descriptor). researchgate.net

| Descriptor Type | Specific Descriptor | Significance | Calculation Method |

|---|---|---|---|

| Quantum Chemical | HOMO Energy | Electron-donating ability | Density Functional Theory (DFT) |

| Quantum Chemical | LUMO Energy | Electron-accepting ability | Density Functional Theory (DFT) |

| Quantum Chemical | HOMO-LUMO Gap | Chemical reactivity and stability | Density Functional Theory (DFT) |

| Physicochemical | LogP | Lipophilicity, membrane permeability | Fragment-based methods (e.g., XlogP) |

| 3D Descriptor | minHBint4 | Hydrogen bonding potential | Calculated from 3D molecular conformation |

Development and Statistical Validation of Predictive QSAR Models

Once a set of relevant descriptors is calculated for a series of benzofuran derivatives with known biological activities, a mathematical model is developed to form the QSAR equation. The goal is to create a statistically robust model with high predictive power. nih.gov A common method for this is Multiple Linear Regression (MLR), which generates a linear equation relating the most significant descriptors to the activity. researchgate.net

The most critical phase of QSAR modeling is rigorous statistical validation to ensure the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. uniroma1.it Validation is typically performed through internal and external procedures. nih.gov

Internal Validation: This process assesses the stability and robustness of the model using only the initial dataset. A primary technique is cross-validation, particularly the Leave-One-Out (LOO) method. uniroma1.it In LOO cross-validation, a model is repeatedly built, leaving out one compound at a time and using that model to predict the activity of the excluded compound. The results are compiled to calculate the cross-validated correlation coefficient (Q² or q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. uniroma1.it Another technique, Y-randomization, involves rebuilding models with shuffled biological activity data; a significant drop in the model's performance for randomized data confirms that the original model is not due to chance. uniroma1.it

External Validation: This is considered the most stringent test of a QSAR model's predictive capability. uniroma1.it The initial dataset is split into a training set (used to build the model) and a test set (which is not used in model development). The model is then used to predict the activities of the compounds in the test set. The predictive power is quantified by the external correlation coefficient (R²ext). researchgate.net

In a 2D-QSAR study on benzofuran-based vasodilators, a statistically significant model was obtained with the following parameters:

N: 24 (number of compounds)

R² (Coefficient of Determination): 0.816 (indicating that 81.6% of the variance in the biological activity is explained by the model)

R²cvOO (Leave-One-Out Cross-Validation R²): 0.731 (a measure of internal validation)

F (Fischer's value): 21.103 (a measure of statistical significance)

s² (Variance of the residuals): 6.191 × 10⁻⁸ mdpi.comnih.gov

Another study on benzofuran and indole derivatives yielded a robust model with the following validation metrics:

R²: 0.9328

Q²LOO (Leave-One-Out Q²): 0.9212

R²ext (External Validation R²): 0.929 researchgate.net

These statistical parameters are essential for verifying the performance and reliability of a QSAR model before it can be used for screening new compounds. nih.gov

| Statistical Parameter | Symbol | Significance | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-validated R² (Leave-One-Out) | Q² or q² | Measures the internal predictive ability and robustness of the model. | > 0.5 |

| External R² | R²ext | Measures the predictive power of the model on an external test set. | > 0.6 |

| Fischer's Test Value | F | Indicates the statistical significance of the regression model. | High value |

Mechanistic Investigations of 2 4 Chloro 7 Methyl 1 Benzofuran 3 Yl Acetic Acid and Analogs at the Molecular Level

Elucidation of Molecular Interactions with Biological Targets (Non-Clinical Focus)

The benzofuran (B130515) scaffold is a recurring motif in compounds designed to interact with a variety of biological targets. Investigations into these interactions reveal potential mechanisms by which 2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid and its analogs may exert biological effects.

Enzyme Inhibition Mechanism Studies (e.g., Chorismate Mutase Inhibition)

Specific studies on the inhibition of chorismate mutase by this compound were not identified in the searched literature. However, the broader class of benzofuran derivatives has been investigated for the inhibition of various enzymes. For instance, certain benzofuran derivatives have been identified as inhibitors of chorismate synthase, an enzyme also involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. This pathway's absence in mammals makes its enzymes attractive targets for antimicrobial agents. While distinct from chorismate mutase, the inhibition of a related enzyme suggests that the benzofuran scaffold can interact with active sites of enzymes in this pathway.

Receptor Binding and Modulation Studies (e.g., G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1, Thromboxane A2 Receptor, Prostacyclin Receptor)

While direct binding studies of this compound with GPR40/FFA1, Thromboxane A2, or Prostacyclin receptors were not found, research on other benzofuran derivatives highlights their potential to modulate these signaling pathways.

(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives have been identified as agonists for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). nih.gov This receptor is involved in mediating glucose-stimulated insulin (B600854) secretion. The interaction of these analogs with GPR40 suggests that the benzofuran acetic acid moiety can serve as a pharmacophore for this receptor class. nih.gov

In the context of cardiovascular signaling, a series of benzofuran-7-yloxyacetic acid derivatives have been developed as dual-acting agents that antagonize the Thromboxane A2 (TXA2) receptor and activate the Prostacyclin (IP) receptor . Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, while prostacyclin has opposing effects. The balance between these two mediators is critical for cardiovascular homeostasis. The ability of benzofuran analogs to interact with both these receptors indicates the scaffold's versatility in modulating prostanoid receptor signaling.

Furthermore, another study identified R-3-(4-fluoro-phenyl)-2-[5-(4-fluoro-phenyl)-benzofuran-2-ylmethoxycarbonylamino]-propionic acid (RO3244794) as a potent and selective antagonist for the human and rat IP receptors, demonstrating analgesic and anti-inflammatory potential. nih.gov

Interaction with Viral or Bacterial Replicative Mechanisms (e.g., HIV-1 Reverse Transcriptase, HIV-1 Protease)

There is no specific information available regarding the interaction of this compound with HIV-1 reverse transcriptase (RT) or HIV-1 protease. However, the benzofuran scaffold has been incorporated into molecules designed to inhibit these key viral enzymes.

Studies have shown that certain 3-benzoylbenzofuran derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov For example, (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran was identified as a potent inhibitor of HIV-1 replication. nih.gov Additionally, some benzofuran derivatives have demonstrated inhibitory activity against HIV-1 protease. nih.gov These findings suggest that the benzofuran nucleus can be a valuable component in the design of antiretroviral agents.

| Benzofuran Analog | Target | Activity |

| (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran | HIV-1 Reverse Transcriptase | Potent Inhibitor |

| Various benzofuran derivatives | HIV-1 Protease | Inhibitory Activity |

This table presents data for analogs of this compound.

Mechanisms of Action in Select Biological Models (e.g., in vitro antitubercular activity, bactericidal effects)

Direct studies on the antitubercular or bactericidal mechanisms of this compound are not available. However, the broader class of benzofuran derivatives has shown promise in these areas. For instance, a series of 7-chloro-4-quinolinylhydrazones were evaluated for their in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting significant minimum inhibitory concentrations (MIC). nih.gov While structurally distinct from the target compound, this highlights that chlorinated heterocyclic compounds can possess antitubercular properties.

The acetic acid moiety itself is known to have bactericidal effects, which are attributed to its ability to lower intracellular pH and disrupt cellular processes in bacteria. nih.govnih.gov The combination of a benzofuran scaffold with an acetic acid functional group could potentially lead to compounds with antibacterial properties, although the specific mechanism would require experimental validation.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are instrumental in predicting the properties and potential biological activities of novel compounds.

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

While specific Density Functional Theory (DFT) calculations for this compound were not found in the searched literature, DFT studies have been performed on various benzofuran derivatives to understand their electronic and structural properties. physchemres.orgresearchgate.netnanobioletters.commdpi.com These studies typically involve optimizing the molecular geometry and calculating parameters such as bond lengths, bond angles, dihedral angles, and vibrational frequencies. physchemres.orgresearchgate.net

For example, DFT calculations on 1-benzofuran-2-carboxylic acid and other analogs have been used to determine their optimized geometric parameters and vibrational frequencies, which showed good agreement with experimental data. researchgate.net Such computational approaches can also be used to predict the reactivity and site selectivity of a molecule by analyzing its molecular electrostatic potential map. nanobioletters.com These theoretical studies provide a foundation for understanding the physicochemical properties of the broader class of benzofuran acetic acids, including the title compound.

| Computational Parameter | Significance in Drug Design |

| Optimized Molecular Geometry | Predicts the three-dimensional shape of the molecule, which is crucial for receptor binding. |

| Bond Lengths and Angles | Provides insight into the stability and reactivity of the molecule. |

| Vibrational Frequencies | Can be correlated with experimental spectroscopic data to confirm the structure. |

| Molecular Electrostatic Potential | Indicates regions of the molecule that are electron-rich or electron-poor, predicting sites of interaction with biological targets. |

This table outlines the general utility of DFT calculations for compounds like this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the interactions between a ligand, such as a benzofuran derivative, and a biological target, typically a protein or enzyme. The primary goal of docking is to identify the correct binding pose of the ligand within the active site of the target and to estimate the strength of the interaction, often expressed as a binding energy or docking score.

For analogs of this compound, molecular docking studies have been instrumental in elucidating their potential mechanisms of action against various therapeutic targets. These simulations help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, in studies of benzofuran-triazine hybrids designed as antibacterial agents, docking was used to investigate their binding to the S. aureus dihydrofolate reductase (DHFR) enzyme, a key target in drug resistance. nih.gov Similarly, other benzofuran derivatives have been docked against cancer-related targets like PI3K, mTOR, and tubulin, as well as bacterial proteins, to rationalize their observed biological activities. researchgate.net

The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). Software such as AutoDock is then used to systematically explore various ligand conformations and orientations within the target's binding site, calculating the binding energy for each pose. nih.gov The results from these simulations provide valuable structure-activity relationship (SAR) insights, guiding the design of more potent and selective inhibitors. researchgate.net

| Benzofuran Analog | Target Protein (PDB ID) | Docking Software | Key Interactions Noted | Ref |

| Benzofuran-triazine hybrids | S. aureus DHFR (2W9S) | AutoDock 4.2 | Hydrogen bonding and hydrophobic interactions | nih.gov |

| 5-nitrobenzofuran derivatives | Bacterial protein (1AJ6) | AutoDock Vina | Strong binding affinity with docking scores from -6.9 to -10.4 kcal/mol | researchgate.net, africanjournalofbiomedicalresearch.com |

| Bromobenzofuran-oxadiazoles | EGFR, PI3K, mTOR, Tubulin | Not Specified | Excellent binding affinities with active sites | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the atomistic behavior of the ligand-protein complex in a simulated physiological environment.

For benzofuran derivatives, MD simulations are typically performed after molecular docking to validate the predicted binding poses and assess their stability. researchgate.net A simulation of 20 nanoseconds or more can reveal whether the ligand remains securely bound within the active site or if it undergoes significant conformational changes that might lead to its dissociation. nih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. Furthermore, MD simulations are used to perform binding free energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). researchgate.netnih.gov These calculations provide a more accurate estimation of the binding affinity than docking scores alone and can help confirm the stability of the interactions observed in docking studies. researchgate.net Such investigations have been crucial in confirming the stable binding of bromobenzofuran-oxadiazole scaffolds to cancer targets like EGFR and PI3K. researchgate.net

Ab Initio Studies and Spectroscopic Feature Predictions

Ab initio (from first principles) quantum chemistry methods are used to study the electronic structure and properties of molecules without reliance on empirical parameters. Density Functional Theory (DFT) is one of the most widely used ab initio methods for studying molecules of the size and complexity of benzofuran derivatives. researchgate.netresearchgate.net These calculations can accurately predict a wide range of molecular properties, including optimized geometries, vibrational frequencies (corresponding to IR spectra), and NMR chemical shifts. researchgate.netresearchgate.net

For various benzofuran analogs, DFT calculations have been successfully employed to correlate theoretical predictions with experimental spectroscopic data. researchgate.netrsc.org For example, the geometric parameters (bond lengths and angles) of 1-benzofuran-2-carboxylic acid calculated using DFT with the B3LYP/6-31G(d,p) basis set were found to be in good agreement with values obtained from single-crystal X-ray diffraction. researchgate.net

Furthermore, DFT is used to predict vibrational spectra, which can then be compared with experimental FT-IR data to aid in structural characterization. researchgate.netsemanticscholar.org Theoretical calculations of ¹H and ¹³C NMR chemical shifts have also proven invaluable. In one study, ab initio predictions of ¹³C NMR chemical shifts were essential in firmly establishing the constitution and configuration of newly synthesized cyclopenta[b]benzofuran derivatives. researchgate.net The close agreement between calculated and experimental spectroscopic data validates the computational model and provides a high degree of confidence in the predicted molecular structures and properties. researchgate.netrsc.org

| Spectroscopic Data | Method | Analog Studied | Calculated Value | Experimental Value | Ref |

| Vibrational Frequency (C=O stretch) | DFT (B3LYP/6-311+G(d,p)) | 7-methoxy-benzofuran-2-carboxylic acid | 1690 cm⁻¹ | 1690 cm⁻¹ | researchgate.net |

| ¹³C NMR Chemical Shift (C2) | DFT (B3LYP/6-311++G(d,p)) | 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)... | 148.9 ppm | 148.1 ppm | rsc.org |

| ¹³C NMR Chemical Shift (C3) | DFT (B3LYP/6-311++G(d,p)) | 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)... | 114.5 ppm | 113.8 ppm | rsc.org |

| ¹H NMR Chemical Shift (H-7) | DFT (B3LYP/6-311++G(d,p)) | 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)... | 6.99 ppm | 6.94 ppm | rsc.org |

Derivatization Strategies and Design of Novel Benzofuran Acetic Acid Analogs

Chemical Modifications of the Acetic Acid Side Chain

The carboxylic acid group of the acetic acid side chain is a prime target for chemical modification due to its reactivity. These modifications can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Common derivatization reactions include:

Esterification: The conversion of the carboxylic acid to its corresponding esters is a fundamental modification. For instance, benzofuran-3-acetic acids can be refluxed with ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl esters. researchgate.net This strategy is often a preliminary step for further reactions or to modulate bioavailability.

Amidation: The synthesis of amides from the carboxylic acid introduces a new point for hydrogen bonding. This can be achieved by first converting the acid to an acid chloride using reagents like oxalyl chloride, followed by reaction with an appropriate amine or ammonium (B1175870) hydroxide. nih.gov

Hydrazide Formation: The acetic acid can be converted into its corresponding hydrazide. This typically involves an initial esterification step, followed by treatment with hydrazine (B178648) hydrate. researchgate.net These hydrazides are often stable intermediates used in the synthesis of more complex heterocyclic systems.

Hydroxamic Acid Synthesis: The formation of hydroxamic acids from benzofuran-based carboxylic acids has also been explored. This conversion can be accomplished using coupling agents like ethyl dichlorophosphate (B8581778) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) to facilitate the reaction with hydroxylamine (B1172632) derivatives. mdpi.com

These modifications are summarized in the table below.

| Modification | Resulting Functional Group | Typical Reagents | Reference |

| Esterification | Ester (-COOR) | Alcohol (e.g., Ethanol), H₂SO₄ | researchgate.net |

| Amidation | Amide (-CONH₂) | Oxalyl chloride, Ammonium hydroxide | nih.gov |

| Hydrazide Formation | Hydrazide (-CONHNH₂) | Ethanol/H₂SO₄, then Hydrazine hydrate | researchgate.net |

| Hydroxamic Acid Synthesis | Hydroxamic Acid (-CONHOH) | EDCI, HOBt, NH₂OTHP | mdpi.com |

Strategic Substitutions on the Benzene (B151609) Ring of the Benzofuran (B130515) System

Altering the substitution pattern on the fused benzene ring is a crucial strategy for fine-tuning the electronic and steric properties of the molecule. The parent compound, 2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid, already possesses chloro and methyl groups. Further modifications can be introduced to explore structure-activity relationships.

Electrophilic aromatic substitution reactions are commonly employed. For example, bromination of the benzofuran system can lead to the introduction of a bromine atom onto the benzene ring. The position of substitution is directed by the existing groups. In one study, bromination of a 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid derivative with bromine in acetic acid resulted in the substitution of a hydrogen atom at the 4-position of the aromatic ring. nih.gov The nature and position of substituents on the benzene ring can significantly influence the molecule's interaction with biological targets. core.ac.uk

Functional Group Variations on the Furan (B31954) Ring of the Benzofuran System

The furan portion of the benzofuran scaffold offers additional sites for modification, primarily at the 2-position. Introducing different functional groups at this position can dramatically alter the molecule's shape and electronic distribution.

Examples of such variations include:

Introduction of Aroyl Groups: 2-Aroyl benzofuran derivatives can be synthesized through cyclization reactions. For example, reacting a substituted 2-hydroxyphenyl ketone with an α-bromo acetophenone (B1666503) in the presence of potassium carbonate can yield 2-aroyl-3-methyl-benzofurans. mdpi.com

Halogenation: In some instances, functional groups on the furan ring can be replaced. The substitution of a carboxyl group at the 2-position with a bromine atom has been achieved using N-bromosuccinimide (NBS) in a polar protic solvent like ethanol. nih.gov

Elaboration of Existing Substituents: A hit fragment, 2-(6-bromobenzofuran-3-yl)acetic acid, was chemically elaborated at various positions, demonstrating that the core scaffold is amenable to diverse chemical transformations to improve binding affinity to target proteins. mdpi.com

Rational Design of Hybrid Compounds Incorporating Benzofuran Acetic Acid Scaffolds

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a broader spectrum of activity. rsc.org The benzofuran acetic acid scaffold is an excellent candidate for this approach.

The 1,3,4-oxadiazole (B1194373) ring is a well-known pharmacophore. Hybrid molecules combining benzofuran and oxadiazole moieties have been synthesized and evaluated for various biological activities. ncsu.eduresearchgate.net The synthesis often starts from a benzofuran carboxylic acid or its ester, which is converted to a hydrazide. The hydrazide is then cyclized with various reagents to form the 1,3,4-oxadiazole ring. For example, S-alkylated products of benzofuran-oxadiazole can be synthesized by coupling 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol with substituted bromoacetanilide (B25293) derivatives. researchgate.net One study reported that the benzofuran-oxadiazole derivative 5d, featuring a meta-methoxy group on a terminal phenyl ring, exhibited significant anticancer activity. nih.gov

| Compound ID | Description | Noted Activity | Reference |

| 5h | 2-(benzofuran-2-yl)-5-((2,6-difluorobenzyl)thio)-1,3,4-oxadiazole | Most active antifungal agent against tested wood-degrading fungi. | ncsu.edu |

| 5d | Benzofuran-oxadiazole derivative with a meta-methoxy phenyl group | Excellent anticancer activity (IC₅₀ = 6.3 ± 0.7 μM against A549 lung cancer cells). | nih.gov |

| 5a | Benzofuran-oxadiazole derivative | Significant thrombolysis activity (56.8%). | nih.gov |

Isatin (B1672199) is another privileged heterocyclic scaffold known for its diverse biological properties. The conjugation of benzofuran with isatin has led to the development of novel hybrid compounds. nih.gov A common synthetic route involves the condensation of a benzofuran carbohydrazide (B1668358) intermediate with various substituted isatins (indoline-2,3-diones). tandfonline.com This reaction is typically carried out in refluxing ethanol with a catalytic amount of glacial acetic acid. nih.gov Studies have shown that these conjugates can possess potent anti-proliferative activity. For example, compounds 5a and 5d from one study showed excellent inhibitory effects against colorectal cancer cell lines SW-620 and HT-29. nih.gov

| Compound ID | Structure Description | Anti-proliferative Activity (IC₅₀) | Reference |

| 5a | Carbohydrazide linked benzofuran-isatin conjugate | 8.7 µM (SW-620), 9.4 µM (HT-29) | nih.gov |

| 5d | Carbohydrazide linked benzofuran-isatin conjugate | 6.5 µM (SW-620), 9.8 µM (HT-29) | nih.gov |

Pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common feature in many pharmaceuticals. The hybridization of benzofuran and pyrazole moieties has been an active area of research. nih.gov The synthesis of these hybrids can be achieved through various routes. One common method involves the reaction of a benzofuran-containing chalcone (B49325) or a similar α,β-unsaturated ketone with hydrazine derivatives, which leads to the formation of the pyrazole ring. up.ac.za Another approach starts with a key intermediate like 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which can be further reacted to build more complex hybrid structures. nih.govpreprints.org These hybrid molecules have shown promise as antimicrobial agents. nih.gov

| Synthetic Precursor | Reaction Partner | Resulting Hybrid System | Reference |

| 3-Benzoylbenzofurans | Hydrazine hydrate | Benzofuran-pyrazole | up.ac.za |

| 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile and other reagents | Complex benzofuran-pyrazole-pyridine hybrids | nih.govpreprints.org |

| 1,3-β-Monothiodiketones (benzofuran-containing) | Phenyl hydrazine | 3-Aryl/heteroaryl-5-benzofuranyl pyrazoles | researchgate.net |

Advanced Analytical and Spectroscopic Characterization Techniques for Benzofuran Acetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like 2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework. researchgate.net

¹H NMR Spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂) protons of the acetic acid side chain, the methyl (-CH₃) group protons, and the acidic proton of the carboxyl group (-COOH). The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) allow for the precise assignment of each proton to its position in the molecule. mdpi.comunimi.it The aromatic protons on the benzene (B151609) ring, for instance, would appear as doublets due to coupling with their adjacent proton, with chemical shifts influenced by the chloro and methyl substituents.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom, including those in the benzofuran (B130515) core, the methyl group, the methylene group, and the carbonyl carbon of the carboxylic acid. researchgate.netnp-mrd.org The chemical shifts of these carbons are indicative of their hybridization and chemical environment. For example, the carbonyl carbon would appear significantly downfield (around 170-180 ppm) compared to the aromatic and aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H NMR δ (ppm) | Predicted ¹³C NMR δ (ppm) | Notes |

| -CH₃ (at C7) | ~2.4 | ~15-20 | Singlet signal for methyl protons. |

| Aromatic CH (at C5) | ~7.1-7.3 | ~120-125 | Doublet, coupled with C6-H. |

| Aromatic CH (at C6) | ~7.0-7.2 | ~125-130 | Doublet, coupled with C5-H. |

| Furan (B31954) CH (at C2) | ~7.6-7.8 | ~140-145 | Singlet, characteristic of H2 on benzofuran ring. |

| -CH₂-COOH | ~3.7 | ~30-35 | Singlet signal for methylene protons. |

| -COOH | ~11-12 | ~170-175 | Broad singlet, exchangeable with D₂O. |

| Quaternary C4-Cl | N/A | ~125-130 | Chemical shift influenced by chlorine. |

| Quaternary C7-CH₃ | N/A | ~130-135 | |

| Quaternary C3-CH₂ | N/A | ~110-115 | |

| Quaternary Bridgehead C | N/A | ~120-155 | Includes C3a, C7a, and C2. |

| Furan O-C (C2) | N/A | ~140-145 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. govinfo.gov For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the molecular ion. mdpi.com This precision allows for the unambiguous determination of the molecular formula (C₁₁H₉ClO₃), distinguishing it from other compounds with the same nominal mass. uni.lu The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. miamioh.edu

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the protonated molecule. nih.gov Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic fragment ions. nih.gov Common fragmentation patterns for benzofuran derivatives often involve the loss of small, stable molecules. For this compound, key fragmentations could include the loss of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid group, or cleavage of the acetic acid side chain. benthamopen.com Analysis of these fragmentation patterns provides further structural confirmation. nih.govnih.gov

Table 2: Predicted HRMS Data for this compound (C₁₁H₉ClO₃)

| Adduct/Fragment | Formula | Predicted m/z | Notes |

| [M+H]⁺ | C₁₁H₁₀ClO₃⁺ | 225.0313 | Protonated molecular ion. |

| [M+Na]⁺ | C₁₁H₉ClNaO₃⁺ | 247.0132 | Sodium adduct. |

| [M-H]⁻ | C₁₁H₈ClO₃⁻ | 223.0167 | Deprotonated molecular ion. |

| [M]⁺ | C₁₁H₉ClO₃⁺ | 224.0235 | Molecular ion radical cation. |

| [M+2]⁺ | C₁₁H₉³⁷ClO₃⁺ | 226.0205 | Isotope peak due to ³⁷Cl. |

| [M+H-H₂O]⁺ | C₁₁H₈ClO₂⁺ | 207.0213 | Loss of water from the carboxylic acid. |

| [M+H-CO₂]⁺ | C₁₀H₁₀ClO⁺ | 181.0415 | Loss of carbon dioxide (decarboxylation). |

Data predicted based on molecular formula. uni.lu

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. nsf.gov

The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. jchr.org The most prominent features would be a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid, and a strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid. Other key signals would include C-H stretching vibrations for the aromatic and aliphatic groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. The C-O stretching of the furan ring ether and the carboxylic acid would appear in the fingerprint region (1000-1300 cm⁻¹). Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region, and the C-Cl stretching vibration would likely be found in the lower frequency region of the spectrum (600-800 cm⁻¹). instanano.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 | Strong, very broad |

| Carboxylic Acid (-COOH) | C=O stretch | 1700-1725 | Strong, sharp |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium |

| Aliphatic (-CH₃, -CH₂) | C-H stretch | 2850-2960 | Medium |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to weak |

| Carboxylic Acid / Furan Ether | C-O stretch | 1000-1300 | Strong |

| Halo Compound (Aryl) | C-Cl stretch | 600-800 | Medium to strong |

X-ray Crystallography for Determination of Absolute Configuration and Crystal Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique can provide unequivocal proof of structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net To perform this analysis, a single, high-quality crystal of this compound must first be grown. asianpubs.org

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net For benzofuran acetic acid derivatives, X-ray crystallography reveals the planarity of the benzofuran ring system and the conformation of the acetic acid side chain relative to the ring. nih.govnih.gov A key structural feature often observed in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two molecules. nih.gov The analysis also provides precise data on the crystal system, space group, and unit cell dimensions, which are unique for a given crystalline form. researchgate.net

Table 4: Example Crystal Structure Data for a Substituted Benzofuran Acetic Acid Derivative

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 7.51 Å, b = 27.32 Å, c = 5.06 Å | The lengths of the unit cell edges. |

| β = 90.48° | The angle between the unit cell axes. | |

| Volume (V) | 1039.0 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules in one unit cell. |

| Key Bond Length (C=O) | ~1.21 Å | Precise distance between bonded atoms. |

| Key Bond Angle (O-C=O) | ~123° | Precise angle between three bonded atoms. |

Data is illustrative, based on a similar structure, 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. nih.gov

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS, TLC)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures and for quality control purposes. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of pharmaceutical compounds. nih.gov A reversed-phase HPLC method, typically using a C18 stationary phase, would be developed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. Elution can be performed isocratically or using a gradient. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the benzofuran chromophore absorbs strongly. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. researchgate.netwalshmedicalmedia.com Due to the low volatility and polar nature of the carboxylic acid, derivatization (e.g., esterification to form the methyl ester) is often required to make the compound suitable for GC analysis. researchgate.net The GC separates the components of the mixture, and the mass spectrometer provides identification of the eluting peaks.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of reactions and for preliminary purity checks. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated spots are visualized under UV light or with a staining agent. The retention factor (Rf) is a characteristic value for the compound in a given TLC system.

Exploratory Applications of Benzofuran Acetic Acid Derivatives in Chemical Sciences Excluding Prohibited Areas

Utilization as Chemical Probes for Biological Pathway Investigations

Benzofuran (B130515) derivatives are recognized for their diverse biological activities, which makes them valuable scaffolds for the development of chemical probes to investigate biological pathways. Their inherent fluorescence properties are particularly useful in this context. Substituted benzofurans are explored as fluorescent sensors and brightening agents. medcraveonline.com The core structure can be modified to create probes that can interact with specific biological targets, such as proteins or nucleic acids, allowing for the visualization and study of cellular processes. The investigation into benzofuran derivatives as fluorescent probes is an active area of research, with studies focusing on optimizing their linear and nonlinear optical properties for bioimaging.

Role as Intermediates and Building Blocks in Complex Organic Synthesis

Benzofuran acetic acids are valuable intermediates in the synthesis of more complex molecules. The benzofuran nucleus is a common motif in many natural products and pharmacologically active compounds. nih.govrsc.org Synthetic chemists utilize benzofuran derivatives as starting materials to construct these larger, more intricate structures. acs.orgresearchgate.net

The synthesis of the benzofuran ring itself has been the subject of much research, with numerous methods developed to access this important heterocyclic system. acs.orgnih.gov Once formed, the acetic acid side chain of compounds like 2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid provides a reactive handle for further chemical transformations. This allows for the construction of a variety of derivatives and the incorporation of the benzofuran scaffold into larger molecular frameworks. For instance, benzofuran-3-acetic acids are used as precursors for preparing corresponding hydrazides, which can then be used to develop new chemical probes. researchgate.net

Table 1: Examples of Synthetic Methods for Benzofuran Derivatives

| Method | Catalysts/Reagents | Key Features |

|---|---|---|

| Palladium-catalyzed reactions | Pd(OAc)₂, bpy | Synthesis of benzoyl-substituted benzofurans from aryl boronic acids and 2-(2-formylphenoxy) acetonitriles. acs.orgnih.gov |

| Sonogashira coupling | (PPh₃)PdCl₂, CuI | Reaction between terminal alkynes and iodophenols followed by intramolecular cyclization. nih.gov |

| Rap–Stoermer reaction | Triethylamine | Base-catalyzed condensation of α-haloketones with salicylaldehydes. nih.gov |

Research in Materials Science and Technology

The unique photophysical and electronic properties of the benzofuran ring system have led to the exploration of its derivatives in materials science. researchgate.net Their strong chemical stability is an additional advantage in this field.

Benzofuran derivatives have been investigated for their potential use in organic electroluminescence (OEL) devices, also known as organic light-emitting diodes (OLEDs). researchgate.net Researchers have synthesized linear benzofuran trimers that exhibit blue emission, a key color for full-color displays and lighting applications. The substituents on the benzofuran ring can be modified to control properties such as solubility, aggregation, and film-forming characteristics, which are crucial for device performance. For example, the introduction of bulky groups can prevent aggregation in the solid state, helping to maintain the desired emission properties.

The ability of benzofuran derivatives to absorb and transfer light energy makes them candidates for use as photosensitizing materials. researchgate.net Photosensitizers are molecules that can be excited by light and then transfer that energy to another molecule, often generating reactive oxygen species. This property is exploited in applications such as photodynamic therapy and photocatalysis. The extended π-conjugated system of the benzofuran core is key to its light-absorbing capabilities.

The chromophoric nature of the benzofuran scaffold makes its derivatives suitable for use as organic dyes. researchgate.net The color of these dyes can be tuned by modifying the substituents on the benzofuran ring system, which alters the electronic structure and, consequently, the wavelengths of light absorbed and emitted. Their high photoluminescence and good quantum yields are desirable properties for fluorescent dyes used in various applications, including bio-imaging and sensors. researchgate.net

Certain benzofuran derivatives have been identified as promising candidates for studying nonlinear optical (NLO) properties. NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for technologies such as optical data storage, image processing, and optical switching. The delocalization of π-electrons within the benzofuran structure is a key factor contributing to its potential NLO activity. Research in this area involves both the synthesis of novel benzofuran derivatives and the theoretical calculation of their NLO properties to guide the design of new materials. researchgate.net

Contributions to Fundamental Heterocyclic Chemistry Research

The benzofuran-3-acetic acid scaffold is a valuable building block in the construction of fused heterocyclic systems and other complex molecular architectures. The strategic positioning of the carboxylic acid function at the 3-position allows for a variety of chemical transformations, leading to the formation of new rings and the introduction of diverse functionalities.

Synthesis of Benzofuran-3-acetic Acid Derivatives:

One common method for the synthesis of benzofuran-3-acetic acids involves the reaction of substituted 4-bromomethylcoumarins with aqueous sodium hydroxide at reflux temperatures. This method offers good yields and a straightforward work-up procedure, avoiding the need for chromatographic purification.

A variety of substituted phenols can be used as starting materials, which are first converted to the corresponding 4-bromomethylcoumarins. The subsequent reaction with sodium hydroxide leads to the desired benzofuran-3-acetic acid derivatives.

Table 1: Synthesis of Benzofuran-3-acetic Acid Derivatives from Substituted 4-Bromomethylcoumarins

| Starting Phenol | Resulting Benzofuran-3-acetic Acid | Yield (%) |

|---|---|---|

| Phenol | 2-(1-Benzofuran-3-yl)acetic acid | 85 |

| 4-Methylphenol | 2-(6-Methyl-1-benzofuran-3-yl)acetic acid | 88 |

| 4-Chlorophenol | 2-(6-Chloro-1-benzofuran-3-yl)acetic acid | 90 |

Reactivity and Transformations:

The carboxylic acid group of benzofuran-3-acetic acids can be readily converted into other functional groups, such as esters, amides, and hydrazides. These derivatives can then undergo further reactions to build more elaborate molecular structures. For instance, the corresponding ethyl esters can be prepared by refluxing the acetic acid derivative with ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid.

These esters can then be converted into hydrazides by reaction with hydrazine (B178648) hydrate. The resulting benzofuran-3-acetyl hydrazides are key intermediates in the synthesis of various five-membered heterocycles, such as oxadiazoles and thiadiazoles.

Table 2: Conversion of a Benzofuran-3-acetic Acid to a Hydrazide Intermediate

| Starting Material | Intermediate | Reagents | Yield (%) |

|---|---|---|---|

| 2-(5-Methyl-1-benzofuran-3-yl)acetic acid | Ethyl 2-(5-methyl-1-benzofuran-3-yl)acetate | Ethanol, H₂SO₄ | 92 |

Applications in the Synthesis of Fused Heterocycles:

Benzofuran-3-acetic acid derivatives are valuable precursors for the synthesis of fused heterocyclic systems, where another heterocyclic ring is annulated onto the benzofuran core. For example, the intramolecular cyclization of appropriately substituted derivatives can lead to the formation of benzofuro[3,2-c]pyridazines and other related structures.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid?

The compound is typically synthesized via hydrolysis of ester precursors under basic conditions. For example:

- Ethyl ester derivatives are refluxed with potassium hydroxide (KOH) in a methanol/water mixture (5–6 hours).

- The aqueous layer is acidified to pH 1 with HCl, followed by extraction with chloroform or dichloromethane.

- Purification via column chromatography (ethyl acetate as eluent) yields the pure acid (82–84% yield) .

- Alternative routes include multicomponent reactions involving phenols, arylglyoxals, and Meldrum’s acid under acid catalysis .

Q. How is the compound purified, and what analytical methods confirm its purity?

- Purification : Column chromatography using ethyl acetate as the mobile phase is standard, achieving Rf values of 0.45–0.65 .

- Characterization :

- Melting Point : Determined via capillary tubes (e.g., 423–437 K) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies protons (e.g., carboxylic acid at δ 12.57 ppm) and substituents .

- X-ray Diffraction (XRD) : Single-crystal XRD confirms planar benzofuran cores (mean deviation: 0.005–0.032 Å) and hydrogen-bonding motifs .

Q. What intermolecular interactions stabilize the crystal structure?

- O–H⋯O Hydrogen Bonds : Carboxylic acid dimers form centrosymmetric motifs (O⋯O distance: ~2.6–2.7 Å) .

- C–H⋯π/π–π Interactions : Aromatic stacking between benzofuran rings (slippage: 0.909–1.325 Å) and weak C–H⋯O bonds further stabilize packing .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties?

- Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms for accurate thermochemical data. Basis sets like 6-31G* optimize geometries and calculate HOMO-LUMO gaps .

- Applications : Predict reactivity at the chloro/methyl substituents or carboxyl group for derivatization studies.

Q. How do substituents influence pharmacological activity in benzofuran analogs?

- Structure-Activity Relationship (SAR) :

- Chloro and methyl groups enhance lipophilicity, potentially improving membrane permeability .

- Sulfanyl or acetyl substituents at position 3 modulate antibacterial/antifungal activity via steric or electronic effects .

Q. How to resolve discrepancies in crystallographic data during refinement?

- Software Tools : Use SHELXL for small-molecule refinement. Key steps:

- Apply riding models for H atoms (C–H = 0.95–0.99 Å, Uiso = 1.2–1.5Ueq) .

- Validate thermal parameters (ADPs) and hydrogen-bond geometry against comparable structures .

Q. What strategies optimize synthetic yield in scale-up reactions?

- Reaction Optimization :

- Increase KOH concentration (6 mmol for 1.2 mmol substrate) to drive ester hydrolysis .

- Replace methanol with ethanol for safer reflux conditions without compromising yield .

- Workflow Design : Implement one-pot telescoped reactions (e.g., condensation + cyclization) to reduce intermediates .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.